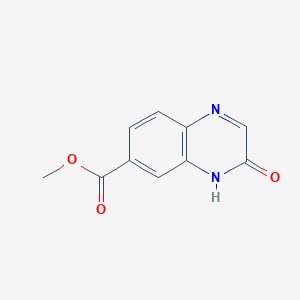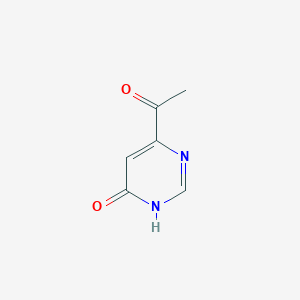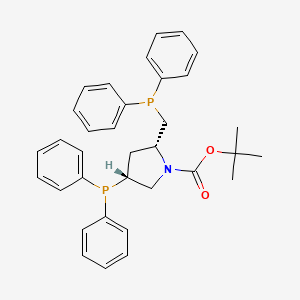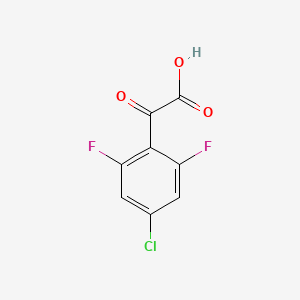
4-Chloro-6-fluoro-5-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-fluoro-5-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that contains both chlorine and fluorine atoms, as well as a trifluoromethyl group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The presence of multiple halogen atoms and a trifluoromethyl group imparts distinct chemical properties, making it valuable for various applications in pharmaceuticals, agrochemicals, and material sciences.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-fluoro-5-(trifluoromethyl)pyrimidine typically involves halogenation and trifluoromethylation reactions One common method includes the reaction of 4-chloro-6-fluoropyrimidine with trifluoromethylating agents under controlled conditions
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-fluoro-5-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts, such as palladium acetate, and bases like potassium phosphate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-fluoro-5-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of various drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-fluoro-5-(trifluoromethyl)pyrimidine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the presence of halogen atoms can influence the compound’s electronic properties, affecting its reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-6-(trifluoromethyl)pyrimidine
- 4-Chloro-5-(trifluoromethyl)pyrimidine
- 6-Fluoro-5-(trifluoromethyl)pyrimidine
Uniqueness
4-Chloro-6-fluoro-5-(trifluoromethyl)pyrimidine is unique due to the simultaneous presence of chlorine, fluorine, and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in the synthesis of complex molecules and the development of new materials.
Eigenschaften
Molekularformel |
C5HClF4N2 |
|---|---|
Molekulargewicht |
200.52 g/mol |
IUPAC-Name |
4-chloro-6-fluoro-5-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C5HClF4N2/c6-3-2(5(8,9)10)4(7)12-1-11-3/h1H |
InChI-Schlüssel |
FKRZJVJGLGSWEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C(C(=N1)Cl)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13113622.png)
![N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13113633.png)


![8-Bromo-7-chloro-5-methyl-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13113640.png)




![2,9,12,15,18,21,24,27,30,33-Decaoxatricyclo[32.4.0.03,8]octatriaconta-1(38),3,5,7,34,36-hexaene](/img/structure/B13113655.png)

